molecular formula C7H7BN2O2 B11754385 Imidazo[1,2-A]pyridin-8-ylboronic acid

Imidazo[1,2-A]pyridin-8-ylboronic acid

Cat. No.: B11754385
M. Wt: 161.96 g/mol
InChI Key: FBWJOINFQOZYAC-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridin-8-ylboronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-8-ylboronic acid typically involves the formation of the imidazo[1,2-A]pyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-A]pyridine scaffold. Subsequent borylation can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is introduced under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyridin-8-ylboronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents.

    Reduction: Reduction of the imidazo[1,2-A]pyridine ring or boronic acid group using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the imidazo[1,2-A]pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridin-8-yl ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine ring .

Scientific Research Applications

Imidazo[1,2-A]pyridin-8-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which imidazo[1,2-A]pyridin-8-ylboronic acid exerts its effects is often related to its ability to interact with biological targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of serine proteases and other enzymes. The imidazo[1,2-A]pyridine core can engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Imidazo[1,2-A]pyridin-8-ylboronic acid can be compared with other boronic acid derivatives and imidazo[1,2-A]pyridine compounds:

    Similar Compounds: Imidazo[1,2-A]pyridine-3-boronic acid, imidazo[1,2-A]pyridine-6-boronic acid, and imidazo[1,2-A]pyridine-2-boronic acid.

    Uniqueness: The position of the boronic acid group at the 8-position of the imidazo[1,2-A]pyridine ring imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from other positional isomers and enhances its utility in specific applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWJOINFQOZYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN2C1=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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